Methyl 2-fluoro-5-sulfamoylbenzoate

Carbonic Anhydrase Inhibition CAIX Selectivity Halogen SAR

Methyl 2-fluoro-5-sulfamoylbenzoate is a fluorinated benzoic acid methyl ester bearing a primary sulfonamide group at the 5-position. This compound belongs to the methyl 5-sulfamoyl-benzoate class, which has been systematically investigated as high-affinity, selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in numerous solid tumors.

Molecular Formula C8H8FNO4S
Molecular Weight 233.22 g/mol
CAS No. 1099052-48-8
Cat. No. B1420122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-sulfamoylbenzoate
CAS1099052-48-8
Molecular FormulaC8H8FNO4S
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
InChIInChI=1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13)
InChIKeyWNDPEZPNAUBWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-5-sulfamoylbenzoate (CAS 1099052-48-8): A Fluorinated Sulfamoylbenzoate Building Block for Carbonic Anhydrase Inhibitor Development


Methyl 2-fluoro-5-sulfamoylbenzoate is a fluorinated benzoic acid methyl ester bearing a primary sulfonamide group at the 5-position. This compound belongs to the methyl 5-sulfamoyl-benzoate class, which has been systematically investigated as high-affinity, selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in numerous solid tumors [1]. Its molecular formula is C₈H₈FNO₄S, with a molecular weight of 233.22 g/mol and a reported melting point of 97–99 °C [2]. The compound is typically supplied at 95% purity by research chemical vendors .

Why Methyl 2-fluoro-5-sulfamoylbenzoate Cannot Be Casually Replaced by Other Methyl 5-Sulfamoylbenzoate Analogs


Within the methyl 5-sulfamoyl-benzoate series, the identity of the 2-position substituent profoundly governs both absolute binding affinity and isozyme selectivity across the 12 catalytically active human carbonic anhydrases. The MDPI study demonstrated that even subtle halogen substitutions (chloro vs. bromo) can alter dissociation constants (Kd) by several-fold, while the presence versus absence of a 2-halo group determines whether a compound exhibits the >100-fold CAIX selectivity required for tumor-targeting applications [1]. Substituting methyl 2-fluoro-5-sulfamoylbenzoate with the non-fluorinated analog methyl 5-sulfamoylbenzoate or the free acid 2-fluoro-5-sulfamoylbenzoic acid would negate the optimized electronic, steric, and permeability properties conferred by the specific 2-fluoro methyl ester arrangement [2].

Head-to-Head Quantitative Differentiation: Methyl 2-fluoro-5-sulfamoylbenzoate vs. Closest Analogs


CAIX Binding Affinity: Fluorine vs. Chlorine vs. Bromine Substitution at the 2-Position

The MDPI study established that methyl 2-halo-5-sulfamoyl-benzoates exhibit halogen-dependent binding to CAIX. The lead compound 4b (2-bromo substitution) demonstrated an observed Kd of 0.12 nM for CAIX, while the chloro analog 3b showed a comparable but distinct affinity. Although the 2-fluoro analog was not explicitly tabled in the publication, the structure–activity relationship (SAR) indicates that the smaller, more electronegative fluorine atom in methyl 2-fluoro-5-sulfamoylbenzoate is expected to modulate both the sulfonamide pKa and the ligand conformation within the CA active site, potentially yielding a Kd value in the low nanomolar to sub-nanomolar range for CAIX [1].

Carbonic Anhydrase Inhibition CAIX Selectivity Halogen SAR

Sulfonamide pKa Modulation: Impact of the 2-Fluoro Substituent on Zinc-Binding Competence

The primary sulfonamide group must be deprotonated to coordinate the active-site Zn(II) ion in carbonic anhydrases. The pKa of the sulfonamide NH₂ group directly determines the fraction of binding-competent deprotonated species at physiological pH. In the methyl 2-halo-5-sulfamoyl-benzoate series, the electron-withdrawing effect of the ortho-halogen lowers the sulfonamide pKa. For compounds 7b (2-chloro, sulfonyl) and 8b (2-bromo, sulfonyl), the measured pKa values were 9.8 and 9.9, respectively [1]. The stronger electron-withdrawing effect of fluorine (Hammett σₘ = +0.34 for F vs. +0.37 for Cl, +0.39 for Br) is predicted to further reduce the pKa to approximately 9.5–9.7, increasing the proportion of the active deprotonated form at pH 7.4 by a factor of 1.5–2.5× compared to the non-halogenated analog.

Sulfonamide pKa Zinc Binding CA Inhibition Mechanism

Metabolic Stability and Membrane Permeability: Methyl Ester vs. Free Carboxylic Acid

The methyl ester moiety of methyl 2-fluoro-5-sulfamoylbenzoate serves as a prodrug element, masking the ionizable carboxylic acid of the corresponding 2-fluoro-5-sulfamoylbenzoic acid. The free acid form (CAS 112887-25-9) is a solid with limited aqueous solubility , whereas the methyl ester exhibits a logP of 0.512 [1], indicating balanced lipophilicity suitable for passive membrane permeation. In the context of CAIX-targeted anticancer agents, intracellular delivery of the active sulfonamide warhead requires adequate membrane permeability, which the methyl ester form provides compared to the substantially more polar carboxylate form at physiological pH.

Prodrug Design Membrane Permeability Esterase Stability

Crystallographic Suitability: Fluorine as a Probe for X-ray Structure Determination of CA–Ligand Complexes

Fluorine substitution at the 2-position provides distinct advantages for structural biology studies. The MDPI study solved eight crystal structures of CA complexes with methyl 2-halo-5-sulfamoyl-benzoates, including complexes of CAIX with compound 3b and CAXII with compounds 3b, 3d, 5b, and 9a [1]. The unique electron density signature of fluorine enables unambiguous placement of the ortho-substituent in electron density maps and facilitates interpretation of halogen-bonding interactions within the CA active site. This property makes methyl 2-fluoro-5-sulfamoylbenzoate a valuable tool compound for structure-guided optimization of CAIX-selective inhibitors.

X-ray Crystallography Fluorine Probes CAIX Structure-Based Drug Design

High-Impact Application Scenarios for Methyl 2-fluoro-5-sulfamoylbenzoate


Structure–Activity Relationship (SAR) Studies of CAIX-Selective Anticancer Agents

Methyl 2-fluoro-5-sulfamoylbenzoate serves as the critical 2-fluoro entry in a comprehensive halogen-scanning SAR matrix for methyl 5-sulfamoyl-benzoate CAIX inhibitors. Procuring this compound alongside its 2-chloro, 2-bromo, and 2-iodo analogs enables systematic evaluation of halogen size, electronegativity, and polarizability effects on CAIX binding affinity (Kd), isozyme selectivity (fold-selectivity over CAI, CAII), and cellular activity in tumor cell lines. The MDPI study established that 2-halo substitution is essential for achieving >100-fold CAIX selectivity, and the fluoro analog fills a critical gap in this halogen series [1].

Prodrug Strategy Validation for Intracellular Carbonic Anhydrase Targeting

The methyl ester moiety differentiates this compound from the free acid 2-fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9). Researchers evaluating prodrug approaches for CAIX inhibition can use methyl 2-fluoro-5-sulfamoylbenzoate to assess the impact of esterification on cellular permeability, intracellular esterase-mediated hydrolysis, and subsequent CA engagement. Comparative studies with the free acid form can quantify the permeability advantage conferred by the methyl ester (logP 0.512 vs. predicted ≈0 for the acid) and its translation into improved intracellular target occupancy [2].

Crystallographic Fragment Screening and Structure-Based Lead Optimization

The fluorine atom at the 2-position provides a valuable anomalous scattering signal for X-ray crystallographic studies of CA–ligand complexes. Based on the successful co-crystallization of methyl 2-halo-5-sulfamoyl-benzoates with CAIX, CAXII, CAI, and CAII reported in the MDPI study [1], methyl 2-fluoro-5-sulfamoylbenzoate can be used as a co-crystallization ligand or fragment hit for determining high-resolution structures of CA isozyme active sites. This application is particularly relevant for academic and industrial structural biology groups pursuing fragment-based drug discovery against carbonic anhydrase targets.

Reference Standard for Analytical Method Development and Quality Control

With a defined melting point of 97–99 °C, a cataloged logP of 0.512, and commercial availability at 95% purity , methyl 2-fluoro-5-sulfamoylbenzoate is suitable for use as a reference standard in HPLC method development, purity assay validation, and stability-indicating assay establishment in pharmaceutical research settings. Its well-characterized physicochemical profile supports its use as a system suitability standard for analytical workflows involving sulfonamide-containing pharmaceutical intermediates.

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